Phosphine oxide, ethyldimethyl-

Description

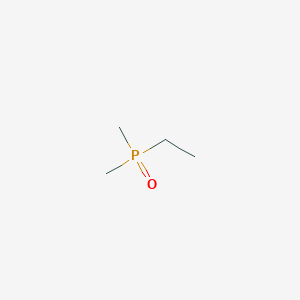

It belongs to the organophosphorus compound family, characterized by a central phosphorus atom bonded to three organic substituents and an oxygen atom. These compounds are typically synthesized via oxidation of tertiary phosphines (e.g., using mercuric oxide or nitric acid) . Ethyldimethylphosphine oxide is notable for its mixed alkyl substituents (ethyl and methyl), which influence its physical properties, solubility, and reactivity compared to fully alkyl- or aryl-substituted analogs.

Properties

CAS No. |

39966-25-1 |

|---|---|

Molecular Formula |

C4H11OP |

Molecular Weight |

106.10 g/mol |

IUPAC Name |

1-dimethylphosphorylethane |

InChI |

InChI=1S/C4H11OP/c1-4-6(2,3)5/h4H2,1-3H3 |

InChI Key |

DKPBGPGFLDMHRG-UHFFFAOYSA-N |

Canonical SMILES |

CCP(=O)(C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phosphine Oxide Precursors

One of the primary synthetic routes to ethyldimethylphosphine oxide involves the alkylation of phosphine oxide starting materials. This method is well-documented in the synthesis of unsymmetrical phosphine oxides where air-stable phosphine oxide intermediates are used.

- Procedure : Sodium phosphinites are generated by deprotonation of dialkylphosphine oxides such as dimethylphosphine oxide or ethylphosphine oxide using a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) in tetrahydrofuran (THF) at room temperature.

- The resulting phosphinite anion is then alkylated by reaction with 1-bromo-3-chloropropane, selectively substituting the bromide to form (3-chloropropyl)dialkylphosphine oxides.

- Subsequent reactions with various alkyl or aryl chlorides allow formation of unsymmetrical tertiary bis(phosphine) oxides, including ethyldimethylphosphine oxide derivatives.

This method is efficient, allowing good control of substitution patterns and yields, and is supported by high-resolution mass spectrometry and elemental analyses for product verification.

Table 1: General Alkylation Reaction Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Deprotonation | NaHMDS, THF, room temperature | Formation of phosphinite anion |

| Alkylation | 1-bromo-3-chloropropane, THF, room temperature, 2-6 h | (3-chloropropyl)dialkylphosphine oxide |

| Purification | Sublimation or chromatography/distillation | Pure phosphine oxide derivatives |

Decarboxylation–Phosphination–Oxidation of Alkynyl Acids

A novel and facile method for preparing β-ketophosphine oxides, which can include ethyldimethylphosphine oxide derivatives, involves a one-step transformation of alkynyl acids with H-phosphine oxides catalyzed by copper sulfate pentahydrate (CuSO4·5H2O).

- Mechanism : This method couples decarboxylation, phosphination, and oxidation in one pot, forming Csp3–P and C=O bonds simultaneously.

- Advantages : Uses inexpensive catalyst, readily available starting materials, and produces only CO2 as a byproduct.

- Yields : Reported yields for various phosphine oxides range from moderate to excellent (42% to 89%), depending on the phosphine oxide substrate used.

This approach is notable for its efficiency and environmental friendliness, making it attractive for both academic and industrial applications.

Ring-Opening Wittig Olefination of Macrocyclic Phosphoranylidenes

A more complex synthetic strategy involves the ring-opening Wittig olefination starting from macrocyclic phosphoranylidene intermediates to introduce phosphine oxide moieties with specific alkyl substituents.

- Process : Macrocyclic phosphoranylidene compounds undergo Wittig olefination with aldehydes to yield phosphine oxide-based amphiphilic molecules.

- Optimization : Coupling reagents such as PyBOP and bases like Cs2CO3 in solvents like DMF at elevated temperatures (40 °C) improve yields significantly (up to 74%).

- Scope : Various aldehydes, both aliphatic and aromatic, can be used, affecting yields based on steric hindrance and electronic properties.

Though primarily developed for amphiphilic phosphine oxides, this method demonstrates the versatility of phosphine oxide synthesis and may be adapted for ethyldimethylphosphine oxide derivatives.

Table 2: Wittig Olefination Reaction Yields with Different Conditions

| Entry | Coupling Condition | Yield of Product (%) |

|---|---|---|

| 1 | EDC, HOBt, K2CO3, DCM, rt, 16 h | 14-17 |

| 2 | PyBOP, Cs2CO3, DCM, rt, 16 h | 29-36 |

| 3 | PyBOP, Cs2CO3, DMF, rt, 4 h + 40 °C | 63-74 |

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Alkylation of Phosphine Oxides | Uses sodium phosphinite anions and alkyl halides | Air-stable intermediates, good yields, versatile | Requires strong base and inert atmosphere |

| Decarboxylation–Phosphination–Oxidation | One-pot reaction with CuSO4 catalyst | Efficient, environmentally friendly, broad substrate scope | Moderate yields for some substrates |

| Ring-Opening Wittig Olefination | Macrocyclic phosphoranylidene intermediates | Introduces functional groups in one step, tunable | Complex synthesis, moderate yields, purification challenges |

Research Discoveries and Notes

- The decarboxylation–phosphination–oxidation method represents a significant advancement by enabling simultaneous formation of carbon-phosphorus and carbonyl bonds in one step, which simplifies synthesis routes and reduces byproducts.

- Alkylation methods using sodium phosphinites allow precise control over substituents on phosphorus, enabling the synthesis of unsymmetrical phosphine oxides, including ethyldimethylphosphine oxide, with well-characterized purity and structure.

- Wittig olefination approaches, although more complex, provide opportunities to incorporate additional functional groups such as hydrophilic ethylene glycol units, expanding the application scope of phosphine oxides.

- Purification techniques vary from sublimation to chromatography and distillation depending on the method used, with analytical validation by NMR, HRMS, and elemental analysis ensuring product integrity.

Chemical Reactions Analysis

Types of Reactions

Phosphine oxide, ethyldimethyl- undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

Substitution: The compound can participate in substitution reactions where one of the organic groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state compounds, while reduction results in the corresponding phosphine.

Scientific Research Applications

Photoinitiation in Polymer Chemistry

Overview

Phosphine oxides are widely recognized as effective photoinitiators for the photopolymerization of ethylenically unsaturated compounds, particularly acrylates. Ethyldimethylphosphine oxide has been synthesized and evaluated for its efficacy in this role.

Key Findings

- Surface Curing : Novel phosphine oxide photoinitiators exhibit enhanced surface curing properties when exposed to UV light sources like high-pressure mercury lamps and LEDs operating at 365/395 nm. They demonstrate lower susceptibility to oxygen inhibition, which is crucial for achieving full cure in coatings .

- Curing Tests : Extensive real-time Fourier-transform infrared spectroscopy (RT-FTIR) analyses reveal that these phosphine oxides can achieve high double bond conversion rates, indicating their effectiveness in promoting polymerization without the need for additional photoinitiators .

Data Table: Curing Performance of Phosphine Oxides

| Photoinitiator | UV Source | Double Bond Conversion (%) | Oxygen Inhibition |

|---|---|---|---|

| Ethyldimethylphosphine oxide | Mercury Lamp | 85% | Low |

| TPO-L-X | LED (400 nm) | 90% | Very Low |

Catalysis in Organic Synthesis

Role as a Ligand

Ethyldimethylphosphine oxide serves as an effective ligand in coordination chemistry, forming stable complexes with transition metals that act as catalysts for various organic transformations.

Applications

- Palladium-Catalyzed Reactions : It is particularly noted for facilitating the α-arylation of nitriles through arylpalladium complexes, enhancing the efficiency of synthetic processes.

- Stability and Reactivity : The unique steric and electronic properties of ethyldimethylphosphine oxide allow it to stabilize metal centers while promoting reactivity in catalytic cycles.

Medicinal Chemistry

Structural Advantages

Phosphine oxides exhibit strong hydrogen-bond accepting capabilities due to their tetrahedral structure, which enhances their metabolic stability when incorporated into drug candidates.

Case Studies

- Drug Development : Compounds such as (2-Aminopyridin-3-yl)dimethylphosphine oxide have shown promise in drug development due to their improved solubility and reduced lipophilicity compared to traditional functional groups like amides or sulfonamides .

- Increased Solubility : The incorporation of phosphine oxide moieties into organic compounds significantly increases their solubility, making them more viable for pharmaceutical applications .

Mechanism of Action

The mechanism by which phosphine oxide, ethyldimethyl- exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, influencing reaction pathways and outcomes. The compound’s molecular targets include enzymes and proteins, where it can modulate activity through binding interactions.

Comparison with Similar Compounds

Physical Properties

Key physical properties of ethyldimethylphosphine oxide and analogs are summarized in Table 1.

Table 1: Physical Properties of Phosphine Oxides

Notes:

- Ethyldimethylphosphine oxide’s melting and boiling points are inferred based on trends: alkyl-substituted phosphine oxides generally have lower melting points than aryl derivatives due to weaker intermolecular forces .

- Triphenylphosphine oxide exhibits significantly higher thermal stability and melting point, attributed to aromatic π-stacking .

Catalytic Activity in Transition Metal Systems

Phosphine oxides serve as ligands in palladium-catalyzed reactions, such as the Hirao reaction. Substituents on the phosphorus atom critically influence catalytic performance:

- Diphenylphosphine oxide (Ph₂PO) and di(2-methylphenyl)phosphine oxide showed comparable activity in Pd-catalyzed cross-coupling, yielding 85–90% product .

- Trimethylphosphine oxide is rarely used in catalysis due to poor solubility in polar solvents, whereas ethyldimethylphosphine oxide’s mixed alkyl groups might enhance solubility in organic media .

Biological Activity

Phosphine oxides are a class of organophosphorus compounds that have garnered attention for their diverse biological activities. Among these, Phosphine oxide, ethyldimethyl- has shown promising potential in various pharmacological applications, particularly in cancer therapy and antibacterial activity. This article explores the biological activity of this compound, supported by data tables, case studies, and significant research findings.

Overview of Phosphine Oxide, Ethyldimethyl-

Phosphine oxides are characterized by a phosphorus atom bonded to three organic groups and an oxygen atom. The unique structure of phosphine oxides contributes to their biological properties, including increased metabolic stability and solubility in biological systems . Ethyldimethylphosphine oxide is a derivative that exhibits enhanced biological activity due to its polar nature.

Anticancer Properties

Research has indicated that phosphine oxides can act as effective anticancer agents. A study focusing on various phosphine oxide derivatives demonstrated that compounds with structural similarities to ethyldimethylphosphine oxide showed significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives containing phosphine oxide groups exhibited higher inhibition rates against human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells compared to their non-phosphinated counterparts .

Table 1: Cytotoxicity of Ethyldimethylphosphine Oxide Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 1 | HeLa | 25 | Moderate |

| 2 | Ishikawa | 30 | Moderate |

| 3 | L929 (non-cancer) | >100 | No Activity |

The half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds, with lower values signifying greater efficacy.

Antibacterial Activity

In addition to anticancer effects, phosphine oxides have been evaluated for their antibacterial properties. A study reported that certain derivatives showed moderate activity against bacterial strains such as Bacillus subtilis and Staphylococcus aureus. Specifically, the presence of the phosphine oxide moiety was associated with enhanced antibacterial efficacy .

Table 2: Antibacterial Activity of Ethyldimethylphosphine Oxide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 1 | Bacillus subtilis | 15 |

| 2 | Staphylococcus aureus | 12 |

| 3 | Escherichia coli | 10 |

The biological activity of phosphine oxides is believed to stem from their ability to interact with cellular components and disrupt critical processes such as cell membrane integrity, leading to cell death or inhibition of proliferation. Notably, the induction of reactive oxygen species (ROS) has been observed in cells treated with phosphine oxide derivatives, contributing to their cytotoxic effects .

Case Studies

- Case Study on Anticancer Activity : A series of experiments were conducted using ethyldimethylphosphine oxide derivatives on HeLa and Ishikawa cells. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through ROS generation and cell cycle arrest in the S phase .

- Case Study on Antibacterial Efficacy : Another study investigated the antibacterial potential of ethyldimethylphosphine oxide against various Gram-positive and Gram-negative bacteria. The findings revealed significant inhibition zones, suggesting that these compounds could serve as templates for developing new antibacterial agents .

Q & A

Basic Question: What are the established synthetic routes for ethyldimethylphosphine oxide, and how can purity be validated?

Methodological Answer:

Ethyldimethylphosphine oxide is typically synthesized via alkylation of secondary phosphines followed by oxidation. For example, diethylphosphite (HOP(O)(OEt)₂) can react with methylating agents (e.g., methyl iodide) under basic conditions to form intermediates, which are then oxidized using agents like H₂O₂ or KMnO₄ . Purity validation relies on ¹H/³¹P NMR spectroscopy to confirm the absence of unreacted phosphine or byproducts. X-ray crystallography (if crystalline) or mass spectrometry further ensures structural integrity .

Advanced Question: How can oxidation conditions be optimized to minimize side reactions and improve yield? Methodological Answer: Kinetic control via stepwise oxidation is critical. For example, using alkaline ferricyanide at 80–90°C ensures complete oxidation of phosphine intermediates without over-oxidizing the product . Monitoring reaction progress via in situ ³¹P NMR allows real-time adjustment of oxidant stoichiometry. Computational modeling (e.g., DFT) of transition states can predict optimal oxidation pathways and reduce trial-and-error experimentation .

Basic Question: What spectroscopic and computational methods are most effective for characterizing ethyldimethylphosphine oxide?

Methodological Answer:

- ¹H/³¹P NMR : ³¹P NMR chemical shifts (δ ~25–35 ppm for phosphine oxides) confirm oxidation state, while coupling constants (e.g., J₃₁P–H) reveal substituent effects .

- Infrared (IR) Spectroscopy : Stretching frequencies for P=O bonds (~1150–1250 cm⁻¹) distinguish phosphine oxides from phosphines or phosphinates .

- X-ray Diffraction : Resolves bond angles (e.g., C–P–C ~100–110°) and confirms steric effects of ethyl/methyl groups .

Advanced Question: How can computational methods predict electronic properties relevant to catalytic or material applications? Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron-transport capabilities. For example, phosphine oxides with electron-withdrawing substituents (e.g., –OCH₃) show lower LUMO levels, enhancing electron affinity in OLED host materials . Solvent-effect modeling (e.g., PCM) evaluates stability in polar media, critical for reaction design .

Basic Question: How does ethyldimethylphosphine oxide participate in catalytic cycles compared to other phosphine oxides?

Methodological Answer:

Phosphine oxides act as pre-ligands in catalysis. Ethyldimethylphosphine oxide’s moderate steric bulk (from ethyl/methyl groups) facilitates ligand exchange with transition metals (e.g., Pt, Pd). For example, in Wittig reactions , it forms stable ylides after reduction by silanes, enabling olefin formation without stoichiometric phosphine oxide waste .

Advanced Question: What strategies enhance catalytic efficiency in γ-umpolung addition–Wittig olefinations using phosphine oxides? Methodological Answer: Bridged bicyclic phosphine oxides (e.g., [2.2.1] systems) improve catalytic turnover by reducing steric hindrance during ylide formation. Kinetic studies using stopped-flow IR or UV-Vis spectroscopy track ylide generation rates. Substituent effects (e.g., electron-donating groups on the phosphine oxide) accelerate silane-mediated reduction, as shown in comparative studies with triphenylphosphine oxide .

Basic Question: What safety protocols are essential when handling ethyldimethylphosphine oxide?

Methodological Answer:

- Storage : Inert atmosphere (N₂/Ar) and desiccators to prevent hydrolysis.

- PPE : Gloves (nitrile) and goggles to avoid skin/eye irritation.

- Waste Disposal : Neutralization with dilute acid (e.g., HCl) before aqueous disposal .

Advanced Question: How does thermal stability impact reaction design under high-temperature conditions? Methodological Answer: Thermogravimetric Analysis (TGA) determines decomposition thresholds (~200–250°C for alkylphosphine oxides). In refluxing toluene (110°C), ethyldimethylphosphine oxide remains stable, but prolonged heating above 150°C may induce P–C bond cleavage. In situ Raman spectroscopy monitors structural integrity during reactions .

Basic Question: What role do phosphine oxides play in designing ambipolar host materials for OLEDs?

Methodological Answer:

Phosphine oxides (e.g., ethyldimethyl derivatives) serve as electron-transport moieties due to their high electron affinity. In OLED hosts, they balance hole/electron transport when combined with carbazole (hole-transporting) groups. For example, ternary blends improve device efficiency by reducing exciton quenching .

Advanced Question: How can molecular dynamics simulations optimize phosphine oxide-based host materials? Methodological Answer: Coarse-grained MD simulations predict phase behavior in thin films, ensuring homogeneous dispersion of host molecules. Charge mobility calculations (e.g., Marcus theory) evaluate electron-hopping rates between phosphine oxide units, guiding substituent selection for higher conductivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.